molecular formula C27H18N6O B3295999 N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide CAS No. 891118-76-6

N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide

Cat. No.: B3295999
CAS No.: 891118-76-6
M. Wt: 442.5 g/mol
InChI Key: FKNXGSIOUFVNMS-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyridazine family, characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-b]pyridazine) substituted at position 3 with a pyridin-3-yl group and at position 6 with a phenyl ring bearing a naphthalene-1-carboxamide moiety .

Properties

IUPAC Name

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c34-27(23-12-4-7-18-6-1-2-11-22(18)23)29-21-10-3-8-19(16-21)24-13-14-25-30-31-26(33(25)32-24)20-9-5-15-28-17-20/h1-17H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNXGSIOUFVNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. The nature of these interactions often involves inhibition of enzyme activity, which can lead to therapeutic effects such as reduced inflammation or antimicrobial action. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects such as altered gene expression and disrupted cellular functions. Additionally, the compound may activate certain signaling pathways by binding to receptors and inducing conformational changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time.

Biological Activity

N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of pyridine derivatives with hydrazine to form the triazole ring, followed by cyclization and functional group modifications. The synthetic route typically includes:

  • Formation of Triazole Ring : Reaction of pyridine derivatives with hydrazine.
  • Cyclization : Formation of the triazolo-pyridazine structure.
  • Functional Group Modifications : Introduction of naphthalene and carboxamide functionalities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for specific analogs .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. The most promising derivatives showed IC50 values as low as 1.06 μM against A549 lung cancer cells and 1.23 μM against MCF-7 breast cancer cells .

The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is believed that they interact with specific molecular targets in biological systems, potentially modulating various biochemical pathways.

Study on Antitubercular Activity

In a study focusing on novel substituted benzamides, several compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among them, certain derivatives exhibited two-fold higher activity than standard drugs such as rifampicin .

Cytotoxicity Evaluation

Another study assessed the cytotoxic effects of various substituted naphthalene carboxamides on human embryonic kidney (HEK-293) cells. The results indicated that most active compounds were nontoxic to human cells while maintaining significant antimicrobial activity .

Data Tables

Compound NameIC50 (μM)Target Organism/Cell Line
This compound1.06A549 (Lung Cancer)
This compound1.23MCF-7 (Breast Cancer)
Substituted Benzamide Derivative1.35 - 2.18Mycobacterium tuberculosis

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among triazolopyridazine derivatives include modifications to the core substituents and the aryl carboxamide/sulfonamide side chains.

Compound Name Core Substituents Side Chain Modifications Key Structural Differences
N-{3-[3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}Naphthalene-1-Carboxamide Pyridin-3-yl at position 3 Naphthalene-1-carboxamide at phenyl position Bulky aromatic group enhances lipophilicity
N-Methyl-N-[3-(3-Methyltriazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (C1632) Methyl at position 3 Methyl-acetamide Smaller substituent; targets Lin-28/let-7 axis
N-(3-(6-Methyltriazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide Methyl at position 6 Benzamide Simpler carboxamide; antimicrobial focus
N-{4-[3-(Pyridin-4-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}Naphthalene-2-Carboxamide Pyridin-4-yl at position 3; naphthalene-2 Naphthalene-2-carboxamide Substitution position alters spatial orientation
2-[[3-(Pyridin-3-yl)-Triazolo[4,3-b]Pyridazin-6-yl]Thio]-N-[(Tetrahydrofuran-2-yl)Methyl]Acetamide Pyridin-3-yl at position 3 Thioacetamide + tetrahydrofuran Sulfur-containing side chain improves solubility

Key Observations :

  • The pyridin-3-yl group at position 3 is conserved in several analogs, suggesting its role in target binding .
  • Substituent position (e.g., phenyl ring at position 3 vs. 4) impacts molecular geometry and target selectivity .

Functional and Pharmacological Comparisons

PEF(S) Binders

Compounds with alkoxyethoxy or methoxyphenyl substituents (e.g., N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s}) were prioritized for PEF(S) binding in virtual screening studies . These molecules displace TNS, a fluorescent probe at the allosteric site, suggesting shared binding mechanisms. However, the naphthalene-carboxamide derivative may occupy a distinct chemical space due to its bulkier side chain, which could modulate binding affinity or specificity .

Lin-28 Inhibitors

C1632, a methyl-substituted triazolopyridazine acetamide, blocks Lin-28 interaction with let-7 miRNA, promoting differentiation in cancer stem cells (CSCs) and reducing tumorsphere formation . In contrast, the naphthalene-carboxamide analog lacks reported activity in this pathway, highlighting the critical role of the methyl-acetamide group in Lin-28 targeting.

Antimicrobial Agents

N-(3-(6-Methyltriazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide derivatives demonstrated moderate antimicrobial activity . The naphthalene analog’s larger aromatic system may improve membrane permeability but could reduce solubility, necessitating further optimization for microbial targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide

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